Nelfinavir Mesylate

Description

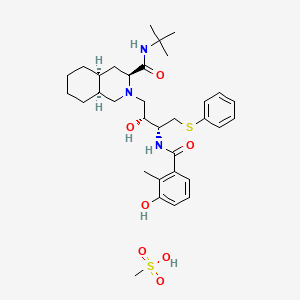

This compound is the mesylate salt form of nelfinavir, a synthetic antiviral agent that selectively binds to and inhibits human immunodeficiency virus (HIV) protease. Nelfinavir has activity against HIV 1 and 2.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and is indicated for hiv-1 infection and hiv infection and has 8 investigational indications.

See also: Nelfinavir (has active moiety).

Properties

IUPAC Name |

(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N3O4S.CH4O3S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4)/t22-,23+,26-,27-,29+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHXCOAXSHGTIA-SKXNDZRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

159989-64-7 (Parent) | |

| Record name | Nelfinavir Mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159989658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

663.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 4,500 mg/L at 25 °C, Solubility (mg/g): 70 in glycerin; >100 in propylene glycol; >200 in PEG 400, Very soluble in methanol, ethanol, and acetonitrile. Practically insoluble in soybean oil, mineral oil. | |

| Record name | NELFINAVIR MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7159 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white amorphous powder | |

CAS No. |

159989-65-8 | |

| Record name | Nelfinavir mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159989-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nelfinavir Mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159989658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nelfinavir Methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NELFINAVIR MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98D603VP8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NELFINAVIR MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7159 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nelfinavir Mesylate, an HIV-1 protease inhibitor, has demonstrated significant anti-cancer properties through its multifaceted modulation of the ubiquitin-proteasome system (UPS). This technical guide provides an in-depth analysis of the mechanisms by which Nelfinavir impacts the UPS, leading to downstream effects on critical cellular signaling pathways. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.

Introduction to the Ubiquitin-Proteasome System

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins, thereby regulating a host of cellular processes including signal transduction, cell cycle control, and apoptosis. The system operates through a two-step process: the tagging of substrate proteins with a polyubiquitin chain, and the subsequent recognition and degradation of the tagged protein by the 26S proteasome complex. The 26S proteasome is composed of a 20S catalytic core and a 19S regulatory particle. The 20S core possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like.

Nelfinavir's Impact on the Ubiquitin-Proteasome System

Nelfinavir directly inhibits the chymotrypsin-like activity of both the 26S and 20S proteasomes. This inhibition leads to the accumulation of polyubiquitinated proteins within the cell, a hallmark of proteasome dysfunction. More recently, Nelfinavir has been shown to inhibit the aspartic protease DDI2, which is responsible for the proteolytic activation of the transcription factor NFE2L1 (also known as Nrf1). NFE2L1 is a key regulator of proteasome subunit gene expression, and its inhibition by Nelfinavir disrupts the "bounce-back" response that can lead to resistance to proteasome inhibitors.

Quantitative Data on Proteasome Inhibition

The inhibitory effect of Nelfinavir on the chymotrypsin-like activity of the proteasome has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an inhibitor.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Chymotrypsin-like activity) | ~3 µM | HepG2 cells | |

| Inhibition at 4 µM | 50% | Purified 20S proteasome | |

| Inhibition at 5 µM | 40% | MM cells | |

| Inhibition at 5 µM | 30% | SQ20B cells |

Downstream Signaling Pathways Modulated by Nelfinavir

The inhibition of the ubiquitin-proteasome system by Nelfinavir triggers a cascade of downstream signaling events, most notably the Unfolded Protein Response (UPR) and the modulation of the PI3K/Akt signaling pathway.

Induction of the Unfolded Protein Response (UPR)

The accumulation of misfolded and polyubiquitinated proteins due to proteasome inhibition leads to endoplasmic reticulum (ER) stress and the activation of the UPR. Nelfinavir has been shown to induce all three branches of the UPR, initiated by the sensors PERK, IRE1α, and ATF6.

The PERK branch is particularly well-characterized in the context of Nelfinavir treatment. Activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4 then upregulates the expression of pro-apoptotic factors such as C/EBP homologous protein (CHOP).

dot

Caption: Nelfinavir-induced UPR signaling cascade.

Modulation of the PI3K/Akt Signaling Pathway

Nelfinavir has been shown to inhibit the phosphorylation of Akt, a key pro-survival kinase. This effect is, at least in part, a consequence of UPR induction. The UPR-induced protein GADD34 forms a complex with Protein Phosphatase 1 (PP1), which can then dephosphorylate and inactivate Akt.

dot

Caption: Nelfinavir-mediated dephosphorylation of Akt.

Inhibition of the DDI2-NFE2L1 Pathway

A more recently elucidated mechanism involves Nelfinavir's inhibition of the aspartic protease DDI2. DDI2 is responsible for the cleavage and activation of the transcription factor NFE2L1, which upregulates the expression of proteasome subunits in response to proteasome inhibition. By inhibiting DDI2, Nelfinavir prevents this compensatory "bounce-back" mechanism, thus enhancing the efficacy of proteasome inhibition.

dot

Caption: Inhibition of the DDI2-NFE2L1 bounce-back mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of Nelfinavir on the ubiquitin-proteasome system.

Proteasome Activity Assay (Proteasome-Glo™)

This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates.

Materials:

-

Proteasome-Glo™ Cell-Based Assay Kit (Promega)

-

This compound

-

Cell culture medium

-

White-walled 96-well plates

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Equilibrate the plate to room temperature.

-

Prepare the Proteasome-Glo™ Reagent according to the manufacturer's instructions.

-

Add an equal volume of the Proteasome-Glo™ Reagent to each well.

-

Mix the contents on a plate shaker for 2 minutes at room temperature.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the data to cell viability (e.g., using a CellTiter-Glo® assay).

Immunoblotting for Ubiquitinated Proteins and Signaling Molecules

This protocol is used to detect the accumulation of ubiquitinated proteins and changes in the phosphorylation status of key signaling proteins.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ubiquitin, anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound as described above.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of Nelfinavir on the ubiquitin-proteasome system.

dot

Caption: General experimental workflow.

Conclusion

This compound modulates the ubiquitin-proteasome system through direct inhibition of proteasomal chymotrypsin-like activity and by disrupting the DDI2-NFE2L1-mediated compensatory pathway. These actions lead to ER stress, induction of the UPR, and inhibition of pro-survival signaling pathways such as the PI3K/Akt pathway. This in-depth understanding of Nelfinavir's mechanism of action provides a strong rationale for its continued investigation and development as a potential anti-cancer therapeutic, particularly in combination with other proteasome inhibitors. The experimental protocols and workflows detailed in this guide offer a framework for researchers to further explore the therapeutic potential of Nelfinavir.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nelfinavir, marketed under the brand name Viracept, is a potent human immunodeficiency virus (HIV) protease inhibitor that has been a cornerstone of highly active antiretroviral therapy (HAART). This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of nelfinavir. It details the preclinical and clinical data, outlines key experimental protocols, and visualizes the critical pathways and processes involved in its development and therapeutic effect.

Introduction: The Dawn of a New Antiretroviral Class

The discovery of HIV as the causative agent of Acquired Immunodeficiency Syndrome (AIDS) spurred an intensive search for effective antiviral therapies. A critical target in the HIV life cycle is the viral protease, an enzyme essential for the maturation of new, infectious virions. Nelfinavir emerged from this research as a non-peptidic protease inhibitor, a significant advancement over its predecessors.[1] Developed by Agouron Pharmaceuticals, it was patented in 1992 and received FDA approval in March 1997, becoming the twelfth approved antiretroviral drug.[2][3]

Mechanism of Action: Halting Viral Maturation

Nelfinavir is a competitive inhibitor of both HIV-1 and HIV-2 proteases.[2] The HIV protease is an aspartate protease responsible for cleaving the viral Gag and Gag-Pol polyproteins into functional structural proteins and enzymes.[4] Nelfinavir is designed to mimic the transition state of the natural substrate of the protease. It binds tightly to the active site of the enzyme with a high affinity (Ki = 2 nM), but the presence of a hydroxyl group in its structure prevents it from being cleaved.[2] This blockage prevents the processing of viral polyproteins, resulting in the production of immature, non-infectious viral particles, thereby halting the replication cycle.[4][5]

Preclinical Development and In Vitro Activity

The development of nelfinavir was guided by structure-based drug design, utilizing X-ray crystallography of the HIV protease.[1] Preclinical studies demonstrated its potent antiviral activity against various laboratory and clinical strains of HIV-1.

Quantitative In Vitro Data

The following tables summarize the key quantitative data from in vitro studies.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 | 0.44 ± 0.03 µM | Yeast expressing L. major Ddi1 ortholog | [6] |

| EC50 | 1.13 µM | SARS-CoV-2 infected Vero E6 cells | [7] |

| EC50 | 0.02 µM | Wild-type HIV-1 in MT-4 cells | [8] |

| EC95 | 7 - 196 nM | In vitro against various HIV strains | [9] |

| CC50 | 24.32 µM | Vero E6 cells | [7] |

| Ki | 2 nM | HIV-1 Protease | [2] |

| Selectivity Index (SI) | 21.52 | SARS-CoV-2 in Vero E6 cells | [7] |

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Nelfinavir

Pharmacokinetics

Nelfinavir is orally bioavailable, and its absorption is significantly enhanced when taken with food.[10] It is extensively bound to plasma proteins (>98%).[4]

Pharmacokinetic Parameters

| Parameter | Value | Population/Condition | Reference |

| Bioavailability | 20% - 80% | Humans | [10] |

| Tmax (Time to Peak Concentration) | 2.5 - 3 hours | HIV-infected patients (500 or 750 mg TID) | [11] |

| Cmax (Peak Plasma Concentration) | 3 - 4 µg/mL | HIV-infected patients (750 mg TID) | [10] |

| Half-life (t1/2) | 3.5 - 5 hours | Humans | [4] |

| Apparent Volume of Distribution (Vd/F) | 2 - 7 L/kg | Humans | [4] |

| Oral Clearance (CL/F) | 26 - 61 L/h | Humans (multiple doses) | [12] |

| AUC0–12 h | 25.76 µg h−1 ml−1 | Pregnant women (third trimester) | [13] |

| AUC0–12 h | 32.49 µg h−1 ml−1 | Non-pregnant women | [13] |

Table 2: Pharmacokinetic Properties of Nelfinavir

Nelfinavir is primarily metabolized in the liver by the cytochrome P450 isoenzymes, predominantly CYP3A and to a lesser extent CYP2C19.[4][12] This metabolic pathway is a source of potential drug-drug interactions.

Clinical Development and Efficacy

Nelfinavir underwent extensive clinical evaluation in Phase I, II, and III trials, demonstrating its efficacy and safety in both adult and pediatric HIV-infected populations.

Key Clinical Trial Results

In combination with nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine and lamivudine, nelfinavir has shown significant clinical efficacy.[14][15]

| Endpoint | Result | Study Details | Reference |

| Viral Load Reduction | ~2 log10 copies/mL (median) | 750 mg TID with zidovudine and lamivudine | [15] |

| Undetectable Viral Load (<400 copies/mL) | 50% - 75% of patients | After 12 months of treatment | [15] |

| CD4+ Cell Count Increase | ~200 cells/mm³ (mean) | After 12 months of therapy | [15] |

Table 3: Summary of Efficacy Data from Clinical Trials

The most common adverse event reported in clinical trials was mild to moderate diarrhea, occurring in 12-20% of patients.[15]

Off-Target Effects: Anti-Cancer Properties

Interestingly, subsequent research has revealed that nelfinavir possesses anti-cancer properties.[16] This is attributed to its ability to inhibit the PI3K/Akt/mTOR signaling pathway and induce endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[3][16]

Detailed Experimental Protocols

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a synthetic peptide substrate by recombinant HIV-1 protease.

-

Reagent Preparation:

-

Prepare HIV-1 Protease solution by diluting the enzyme in the provided assay buffer.

-

Prepare the fluorogenic substrate solution by diluting the substrate in the assay buffer.

-

Prepare a positive inhibitor control (e.g., Pepstatin A) and test compound solutions in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

Add the HIV-1 Protease solution to the wells of a microplate.

-

Add the test compounds and controls to their respective wells.

-

Incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution to all wells.

-

-

Measurement:

-

Measure the fluorescence intensity at an excitation/emission of 330/450 nm in kinetic mode for 1-3 hours at 37°C.

-

The rate of increase in fluorescence is proportional to the protease activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Cell-Based Antiviral Activity Assay (Reporter Gene Assay)

This assay quantifies the inhibition of HIV-1 replication in a cell-based system using a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter.

-

Cell Culture:

-

Maintain a suitable cell line (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain an integrated HIV-1 LTR-driven reporter gene) in appropriate culture medium.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the test compound.

-

Pre-treat the cells with the compound dilutions for 1-2 hours.

-

Infect the cells with a known amount of HIV-1.

-

Incubate for 48-72 hours.

-

-

Measurement:

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control (no compound).

-

Determine the EC50 (50% effective concentration) from the dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.

-

Cell Culture:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight.

-

-

Assay Procedure:

-

Treat the cells with serial dilutions of the test compound.

-

Incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

-

-

Measurement:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control.

-

Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.

-

Conclusion

Nelfinavir represents a significant achievement in rational drug design and has played a crucial role in the management of HIV infection. Its development as a non-peptidic protease inhibitor with favorable pharmacokinetic properties paved the way for more effective and durable antiretroviral regimens. The continued study of nelfinavir, including its unexpected anti-cancer properties, underscores the importance of ongoing research into the multifaceted activities of established therapeutic agents. This guide provides a foundational technical overview for professionals in the field of drug discovery and development, highlighting the key data and methodologies that contributed to the success of nelfinavir as an antiretroviral agent.

References

- 1. NFV, an HIV-1 protease inhibitor, induces growth arrest, reduced Akt signalling, apoptosis and docetaxel sensitisation in NSCLC cell lines [escholarship.org]

- 2. Protocol for a mammalian cell-based assay for monitoring the HIV-1 protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. selleckchem.com [selleckchem.com]

- 9. The HIV protease and PI3K/Akt inhibitor nelfinavir does not improve the curative effect of fractionated irradiation in PC-3 prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. A Population Pharmacokinetic Analysis of Nelfinavir Mesylate in Human Immunodeficiency Virus-Infected Patients Enrolled in a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Pharmacokinetics of nelfinavir in HIV-1-infected pregnant and nonpregnant women - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Nelfinavir, a new protease inhibitor: early clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelfinavir, a human immunodeficiency virus (HIV) protease inhibitor, has demonstrated significant anti-neoplastic properties, largely attributed to its ability to induce endoplasmic reticulum (ER) stress and trigger the Unfolded Protein Response (UPR).[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which Nelfinavir modulates these critical cellular pathways. It consolidates quantitative data from various studies, details key experimental protocols, and presents visual diagrams of the signaling cascades and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and cancer biology.

Introduction to Nelfinavir and ER Stress

Nelfinavir Mesylate (brand name Viracept) is an orally bioavailable drug approved by the Food and Drug Administration (FDA) for the treatment of HIV infections.[3][4] Beyond its antiviral activity, a growing body of evidence has highlighted its potential for repurposing as an anti-cancer agent.[1] The primary off-target mechanism contributing to its anti-cancer effects is the induction of ER stress.[1][4]

The ER is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. Various physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[5][6] To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[7][8] The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[6] Nelfinavir exploits this mechanism, pushing cancer cells towards apoptosis by inducing a state of chronic ER stress.[4]

Molecular Mechanism of Nelfinavir-Induced ER Stress and UPR

Nelfinavir induces ER stress through multiple actions, primarily by disrupting cellular proteostasis. It has been shown to inhibit the function of proteasomes and molecular chaperones like heat-shock protein 90 (HSP90).[3][9] This dual inhibition leads to the accumulation of unfolded proteins within the ER, thereby activating the UPR.[9] The UPR is mediated by three canonical ER-transmembrane sensors: PERK, IRE1, and ATF6.

The PERK-eIF2α-ATF4 Pathway

Upon ER stress, PKR-like endoplasmic reticulum kinase (PERK) is activated. This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis to reduce the protein load on the ER.[10] Paradoxically, phosphorylated eIF2α selectively promotes the translation of Activating Transcription Factor 4 (ATF4) mRNA.[11] ATF4 then upregulates genes involved in amino acid metabolism, autophagy, and, importantly, the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[2][10]

Interestingly, some studies suggest Nelfinavir triggers a robust Integrated Stress Response (ISR) characterized by strong eIF2α phosphorylation and ATF4 expression, which can be independent of PERK activation.[11] This suggests Nelfinavir may modulate the ISR by inhibiting the constitutive dephosphorylation of eIF2α, thus bypassing the need for direct activation of eIF2α kinases.[11]

The IRE1-XBP1 Pathway

Inositol-requiring enzyme 1 (IRE1) is another key UPR sensor. When activated, its endoribonuclease domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[12] This spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[2] The analysis of XBP1 splicing is considered a highly sensitive and specific marker for Nelfinavir-induced ER stress.[12]

The ATF6 Pathway

Activating Transcription Factor 6 (ATF6) is the third arm of the UPR. Under ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases (S1P and S2P) to release its active cytosolic fragment.[13] This fragment then moves to the nucleus to activate the transcription of ER chaperones like GRP78 (glucose-regulated protein 78) and GRP94.[7] Some research indicates that Nelfinavir may inhibit the regulated intramembrane proteolysis of ATF6, leading to an accumulation of its unprocessed precursor form.[13]

The collective activation of these pathways by Nelfinavir results in a cellular state where the pro-survival and pro-apoptotic signals of the UPR are in conflict. In many cancer cell types, the sustained ER stress induced by Nelfinavir tips the balance towards apoptosis, characterized by the upregulation of CHOP and the cleavage of executioner caspases.[2][10]

Quantitative Data on Nelfinavir's Effects

The following tables summarize quantitative data from various studies investigating the effects of Nelfinavir on cancer cells.

Table 1: Effect of Nelfinavir on Cancer Cell Viability and Apoptosis

| Cell Line(s) | Cancer Type | Nelfinavir Concentration | Effect | Citation(s) |

| 769-P, 786-O, Caki-2 | Renal Cancer | 5-20 µM | Dose-dependent inhibition of cell growth and apoptosis induction. | [3][9] |

| Various | NCI60 Panel | Mean GI50 of 5.2 µM | Broad-spectrum inhibition of proliferation. | [4] |

| T24, UM-UC-3 | Bladder Cancer | 10-20 µM (with Ritonavir) | Synergistic inhibition of cell growth and robust apoptosis induction. | [14] |

| PEO1 | High-Grade Serous Ovarian Cancer | 5-10 µM | Time- and concentration-dependent cytotoxicity. | [10] |

| 5r219 | Kaposi's Sarcoma | >10 µM | Inhibition of viral genome copy number. | [15] |

Table 2: Upregulation of ER Stress and UPR Markers by Nelfinavir

| Cell Line(s) | Cancer Type | Nelfinavir Treatment | Marker(s) Upregulated | Citation(s) |

| 769-P, 786-O, Caki-2 | Renal Cancer | 5-20 µM for 48h | GRP78, ERO1-Lα, ERp44, DR4, DR5 | [3][9] |

| PEO1 | High-Grade Serous Ovarian Cancer | 10 µM | GRP78, IRE1α, ATF4, CHOP | [10] |

| Multiple Myeloma | Multiple Myeloma | Not specified | CHOP, ATF4 | [2] |

| NSCLC Xenograft | Non-Small Cell Lung Cancer | In vivo (with Bortezomib) | GRP78, CHOP, p-eIF2α, XBP-1 | [2] |

| 5r219 | Kaposi's Sarcoma | 20 µM for 72h or 1 mM for 5 min | CHOP, Trib3 RNA | [15] |

Detailed Experimental Protocols

This section outlines common methodologies used to assess Nelfinavir's impact on ER stress and the UPR.

Cell Culture and Drug Treatment

-

Cell Lines: Various human cancer cell lines are used, such as renal cancer (769-P, 786-O), bladder cancer (T24, UM-UC-3), and ovarian cancer (PEO1).[3][10][14]

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Nelfinavir Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with varying concentrations of Nelfinavir (typically ranging from 5 to 20 µM) for specified time periods (e.g., 24, 48, or 72 hours).[9]

Western Blotting

-

Purpose: To detect and quantify the expression levels of key UPR-related proteins.

-

Protocol:

-

After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., GRP78, CHOP, ATF4, p-eIF2α, IRE1α, cleaved caspase-7, actin).[9][10]

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Actin or tubulin is used as a loading control.[9]

-

Cell Viability (MTS) Assay

-

Purpose: To measure the cytotoxic effect of Nelfinavir.

-

Protocol:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with Nelfinavir for the desired duration (e.g., 24-72 hours).

-

MTS reagent is added to each well and incubated for 1-4 hours at 37°C.

-

The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[9]

-

Apoptosis (Annexin-V) Assay

-

Purpose: To quantify the percentage of apoptotic cells.

-

Protocol:

-

Cells are treated with Nelfinavir as required.

-

Both floating and adherent cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin-V binding buffer.

-

FITC-conjugated Annexin-V and a viability dye like 7-AAD or Propidium Iodide are added.[9]

-

After a 15-minute incubation in the dark, the cells are analyzed by flow cytometry. The percentage of early (Annexin-V+/7-AAD-) and late (Annexin-V+/7-AAD+) apoptotic cells is determined.[9][14]

-

RT-PCR for XBP1 Splicing

-

Purpose: To specifically detect the activation of the IRE1 pathway.[12]

-

Protocol:

-

Total RNA is extracted from Nelfinavir-treated and control cells.

-

cDNA is synthesized using a reverse transcriptase kit.

-

PCR is performed using primers that flank the splice site of XBP1 mRNA.

-

The PCR products are resolved on an agarose gel. The unspliced XBP1 mRNA will yield a larger PCR product than the spliced form (which has a 26-nucleotide intron removed). The presence of the smaller band is indicative of IRE1 activation.[12]

-

Visualization of Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms and processes.

References

- 1. researchgate.net [researchgate.net]

- 2. The Anti-Cancer Properties of the HIV Protease Inhibitor Nelfinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Nelfinavir, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Advances in Endoplasmic Reticulum Stress Research—Insights from the Special Issue “Endoplasmic Reticulum Stress and Apoptosis” [mdpi.com]

- 7. Insights into the Activation of Unfolded Protein Response Mechanism during Coronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Nelfinavir Induces Endoplasmic Reticulum Stress and Sensitizes Renal Cancer Cells to TRAIL | Anticancer Research [ar.iiarjournals.org]

- 10. Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Analysis of nelfinavir-induced endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nelfinavir inhibits regulated intramembrane proteolysis of sterol regulatory element binding protein-1 and activating transcription factor 6 in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nelfinavir and Ritonavir Kill Bladder Cancer Cells Synergistically by Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nelfinavir Inhibition of Kaposi’s sarcoma-associated herpesvirus protein expression and capsid assembly - PMC [pmc.ncbi.nlm.nih.gov]

For Immediate Release

This technical guide provides an in-depth exploration of the repurposed HIV protease inhibitor, nelfinavir, and its promising potential in sensitizing cancer cells to ferroptosis, a novel form of regulated cell death. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. Herein, we dissect the molecular mechanisms, present key quantitative data, detail experimental protocols, and visualize the intricate signaling pathways involved in nelfinavir-induced ferroptosis.

Introduction: The Convergence of an Antiviral and a Novel Cell Death Pathway

Ferroptosis is an iron-dependent form of programmed cell death characterized by the lethal accumulation of lipid peroxides.[1][2] Unlike apoptosis, it is a distinct cell death modality that presents a unique therapeutic window for targeting cancer cells, particularly those resistant to conventional therapies. Nelfinavir, an FDA-approved drug for the treatment of HIV, has demonstrated potent anti-cancer properties.[2] Emerging research, particularly in hepatocellular carcinoma (HCC), has illuminated a novel mechanism of action for nelfinavir: the induction of endoplasmic reticulum (ER) stress, which subsequently sensitizes cancer cells to ferroptosis.[1][2][3] This guide will provide a comprehensive overview of the scientific evidence supporting this exciting development.

The Core Mechanism: ER Stress as the Initiator of Ferroptotic Cell Death

The central tenet of nelfinavir's pro-ferroptotic activity lies in its ability to induce ER stress.[1][2][3] The ER is a critical organelle for protein folding and cellular homeostasis. Nelfinavir's interference with these processes triggers the Unfolded Protein Response (UPR), a complex signaling network. This sustained ER stress becomes the launching pad for a cascade of events that culminate in ferroptosis.

Downregulation of the GPX4/GSH Axis: The Key to Lipid Peroxidation

A primary consequence of nelfinavir-induced ER stress is the downregulation of the Glutathione Peroxidase 4 (GPX4) and glutathione (GSH) antioxidant system.[1][2] GPX4 is the master regulator of ferroptosis, responsible for detoxifying lipid peroxides.[1] By reducing the levels of GPX4 and the essential cofactor GSH, nelfinavir effectively dismantles the cell's primary defense against lipid peroxidation, leading to their uncontrolled accumulation and subsequent cell death.

Upregulation of the NRF2/HO-1 Axis: A Double-Edged Sword

In response to the oxidative insult caused by ER stress and lipid peroxidation, cancer cells activate the Nuclear factor erythroid 2-related factor 2 (NRF2)/Heme Oxygenase-1 (HO-1) pathway, a key regulator of the antioxidant response.[1] However, in the context of nelfinavir treatment, this protective response appears to be insufficient to counteract the overwhelming oxidative stress, and paradoxically may even contribute to the ferroptotic demise.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating nelfinavir's effect on cancer cells, providing a clear comparison of its efficacy and molecular impact across different models.

| Table 1: In Vitro Cytotoxicity of Nelfinavir | ||

| Cell Line | Cancer Type | IC50 (µM) |

| Hepa1-6 | Hepatocellular Carcinoma | Not explicitly stated, but significant cell death observed at 20-40 µM |

| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but significant cell death observed at 20-40 µM |

| A549 | Lung Adenocarcinoma | Significant inhibition of proliferation at 10 µM |

| PC9 | Lung Adenocarcinoma | Significant inhibition of proliferation at 10 µM |

| PEO1 | High-Grade Serous Ovarian Cancer | Dose-dependent reduction in cell number and viability (5-30 µM) |

| PEO4 | High-Grade Serous Ovarian Cancer | Dose-dependent reduction in cell number and viability (5-30 µM) |

| MCF7 | Breast Cancer | Significant glutathione reduction at 6 µg/ml (~10.6 µM) |

| MDA-MB-435 | Breast Cancer | Significant glutathione reduction at 6 µg/ml (~10.6 µM) |

| Table 2: In Vivo Efficacy of Nelfinavir | |||

| Cancer Model | Treatment | Dosage | Outcome |

| Hepatocellular Carcinoma (Hepa1-6 xenograft) | Nelfinavir | 50 mg/kg/day (i.p.) | Significant suppression of tumor growth |

| Hepatocellular Carcinoma (Hepa1-6 xenograft) | Nelfinavir + Sorafenib | 50 mg/kg/day (i.p.) + 30 mg/kg/day | More pronounced suppression of tumor growth compared to single agents |

| Table 3: Modulation of Key Ferroptosis and ER Stress Markers by Nelfinavir | ||||

| Marker | Cell Line(s) | Treatment Concentration | Duration | Effect |

| GPX4 | Hepa1-6, HepG2 | 40 µM | 48h | Downregulation |

| GSH | MCF7, MDA-MB-435 | 6 µg/ml (~10.6 µM) | 5h | Reduction |

| NRF2 | Hepa1-6, HepG2 | 40 µM | 48h | Upregulation |

| HO-1 | Hepa1-6, HepG2 | 40 µM | 48h | Upregulation |

| GRP78 | PEO1, PEO4 | 5-30 µM | 72h | Upregulation |

| CHOP | PEO1, PEO4 | 5-30 µM | 72h | Upregulation |

| ATF4 | PEO1 | 20 µM | 72h | Upregulation |

| IRE1α | PEO1 | 20 µM | 72h | Upregulation |

| Lipid ROS | Hepa1-6, HepG2 | 40 µM | 48h | Increase |

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Nelfinavir-induced ER stress triggers ferroptosis.

Caption: Workflow for nelfinavir-induced ferroptosis studies.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Viability Assay (CCK-8)

This protocol is adapted for determining the cytotoxic effects of nelfinavir on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Nelfinavir Treatment:

-

Prepare a stock solution of nelfinavir in DMSO.

-

Dilute the nelfinavir stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 60 µM). The final DMSO concentration should be less than 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of nelfinavir. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Reagent Addition and Incubation:

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Lipid Peroxidation Assay (MDA)

This protocol outlines the measurement of malondialdehyde (MDA), a key indicator of lipid peroxidation.

-

Sample Preparation:

-

Culture and treat cells with nelfinavir as described in the cell viability assay protocol.

-

After treatment, harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cell pellet in a suitable lysis buffer containing an antioxidant such as butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.

-

Homogenize the cell suspension and centrifuge to collect the supernatant.

-

-

MDA Reaction:

-

To 100 µL of the cell lysate supernatant, add 100 µL of SDS solution and mix well.

-

Add 250 µL of Thiobarbituric Acid (TBA) reagent.

-

Incubate the mixture at 95°C for 60 minutes.

-

Cool the samples on ice for 5 minutes.

-

-

Measurement:

-

Centrifuge the samples at 10,000 x g for 10 minutes.

-

Transfer 200 µL of the supernatant to a 96-well plate.

-

Measure the absorbance at 532 nm.

-

Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.

-

Glutathione (GSH) Assay

This protocol describes the quantification of intracellular glutathione levels.

-

Cell Lysis:

-

Culture and treat cells with nelfinavir.

-

After treatment, wash the cells with PBS and lyse them using a suitable buffer to release intracellular GSH.

-

-

GSH Detection:

-

Several commercial kits are available for GSH detection, often based on the reaction of GSH with a substrate to produce a colorimetric or fluorescent product.

-

For a typical colorimetric assay, the cell lysate is mixed with a reagent containing 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to form a yellow-colored product.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 412 nm for the DTNB reaction).

-

Determine the GSH concentration by comparing the absorbance to a standard curve prepared with known concentrations of GSH.

-

To measure the GSH/GSSG ratio, a separate aliquot of the lysate is treated with a reducing agent to convert GSSG to GSH before the detection step. The GSSG concentration is then calculated by subtracting the initial GSH concentration from the total glutathione concentration.

-

Western Blot Analysis

This protocol details the detection of key protein markers involved in ferroptosis and ER stress.

-

Protein Extraction and Quantification:

-

Culture and treat cells with nelfinavir.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., GPX4, NRF2, ATF4, CHOP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.

-

Conclusion and Future Directions

The repositioning of nelfinavir as a ferroptosis-inducing agent in cancer therapy represents a significant advancement with considerable translational potential.[2] The well-established safety profile and oral bioavailability of nelfinavir make it an attractive candidate for rapid clinical development.[2] The synergistic effects observed when combined with other anti-cancer agents, such as sorafenib, further underscore its therapeutic promise.[1]

Future research should focus on several key areas:

-

Broadening the Scope: Investigating the efficacy of nelfinavir in inducing ferroptosis across a wider range of cancer types.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to nelfinavir-based therapies.

-

Combination Strategies: Exploring novel combination therapies that further enhance the pro-ferroptotic effects of nelfinavir.

-

In Vivo and Clinical Validation: Conducting comprehensive preclinical and clinical studies to validate the in vitro findings and establish the clinical utility of nelfinavir as a ferroptosis sensitizer.

References

- 1. Nelfinavir triggers ferroptosis by inducing ER stress mediated downregulation of GPX4/GSH system, upregulation of NRF2/HO-1 axis, and mitochondrial impairment in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioengineer.org [bioengineer.org]

- 3. geneonline.com [geneonline.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of Nelfinavir Mesylate in key animal models. The information presented herein is intended to support researchers and drug development professionals in designing and interpreting preclinical studies of this important antiretroviral agent.

Introduction to this compound

This compound is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus. By blocking this enzyme, Nelfinavir prevents the maturation of new viral particles, thereby reducing viral load in infected individuals. Despite its efficacy, the oral bioavailability of Nelfinavir can be variable, a factor that is influenced by its low aqueous solubility and extensive first-pass metabolism. Understanding its pharmacokinetic profile in preclinical animal models is therefore essential for the development of optimized formulations and dosing regimens.

Pharmacokinetics in Animal Models

The oral bioavailability of Nelfinavir has been evaluated in several animal species, including rats, dogs, and monkeys. While direct comparative studies are limited, this section summarizes the available quantitative data from various preclinical investigations.

Pharmacokinetic Parameters in Rats

Studies in rats have been instrumental in evaluating strategies to enhance the oral bioavailability of Nelfinavir, such as the use of nanocrystal and lipid-based formulations. The following table summarizes key pharmacokinetic parameters of Nelfinavir in rats from a representative study.

| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |

| Pure Nelfinavir | 10 | 458 ± 67 | 4.0 | 3,125 ± 452 | 100 |

| Nelfinavir Nanocrystals (NC PVA) | 10 | 1,254 ± 189 | 2.0 | 9,876 ± 1,102 | 316 |

Data presented as mean ± standard deviation. Relative bioavailability is calculated against the pure drug.

Pharmacokinetic Parameters in Rhesus Macaques

Limited data is available for the pharmacokinetics of Nelfinavir in non-human primates. A study in healthy rhesus macaques provides some insight into its plasma concentrations following oral administration.

| Dose (mg/kg) | Cmax (µM) | Tmax (h) |

| 200 | 3.20 | 5.0 |

Note: 3.20 µM is approximately 1818 ng/mL.

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacokinetic evaluation of this compound.

In-Vivo Oral Bioavailability Study in Rats

Objective: To determine the oral bioavailability of different Nelfinavir formulations in a rat model.

Animal Model:

-

Species: Wistar Albino rats

-

Sex: Male

-

Weight: 200-250 g

-

Housing: Housed in polypropylene cages with free access to a standard pellet diet and water. Animals are fasted for 12 hours prior to the experiment.

Dosing and Administration:

-

Formulations: Pure Nelfinavir suspension and Nelfinavir nanocrystals are prepared in a suitable vehicle (e.g., 0.5% w/v sodium carboxymethyl cellulose).

-

Dose: A single oral dose of 10 mg/kg is administered via oral gavage.

Blood Sampling:

-

Blood samples (approximately 0.5 mL) are collected from the retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized microcentrifuge tubes.

-

Plasma is separated by centrifugation at 4000 rpm for 10 minutes and stored at -20°C until analysis.

Quantification of Nelfinavir in Plasma by HPLC-UV

Objective: To quantify the concentration of Nelfinavir in plasma samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM monobasic sodium phosphate, pH adjusted to 3.4) in a ratio of approximately 58:42 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

Sample Preparation:

-

To 250 µL of plasma, add an internal standard (e.g., a structurally similar compound not co-administered).

-

Perform a liquid-liquid extraction with a mixture of ethyl acetate and acetonitrile (90:10, v/v).

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Calibration and Quantification:

-

A calibration curve is generated by spiking known concentrations of Nelfinavir into blank plasma and processing the samples as described above.

-

The concentration of Nelfinavir in the experimental samples is determined by comparing the peak area ratio of Nelfinavir to the internal standard against the calibration curve.

Visualizations

Experimental Workflow for Oral Bioavailability Studies

Experimental workflow for a typical oral bioavailability study in an animal model.

Factors Influencing Oral Bioavailability of Nelfinavir

Key factors that influence the oral bioavailability of this compound.

Conclusion

The preclinical pharmacokinetic evaluation of this compound in animal models is a critical step in the development of effective and safe therapeutic strategies. The data indicates that formulation approaches, such as nanocrystal technology, can significantly enhance the oral bioavailability of Nelfinavir in rats. While comprehensive comparative data across different species remains an area for further investigation, the methodologies outlined in this guide provide a robust framework for conducting and interpreting such studies. A thorough understanding of the factors influencing Nelfinavir's absorption and metabolism will continue to be paramount in optimizing its clinical utility.

Abstract

Nelfinavir, an HIV-1 protease inhibitor, has garnered significant attention for its potential therapeutic applications beyond its original indication. Extensive preclinical and emerging clinical evidence have demonstrated its potent anti-cancer and anti-inflammatory activities. This technical guide provides an in-depth overview of the mechanisms of action, quantitative efficacy data, and detailed experimental protocols for researchers, scientists, and drug development professionals interested in exploring the repurposing of Nelfinavir. The core of Nelfinavir's non-HIV therapeutic effects lies in its ability to induce the unfolded protein response (UPR) and inhibit the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest, apoptosis, and autophagy in cancer cells. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the critical signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a streamlined and cost-effective approach to drug development.[1][2] Nelfinavir (brand name Viracept), an orally bioavailable HIV-1 protease inhibitor, has emerged as a compelling candidate for repurposing, primarily in oncology.[1][3][4] Originally designed to inhibit the HIV protease, Nelfinavir's off-target effects have demonstrated significant therapeutic potential in various non-HIV-related diseases.[4][5]

This guide focuses on the anti-cancer applications of Nelfinavir, detailing its molecular mechanisms, summarizing preclinical and clinical findings, and providing practical guidance for researchers. The primary mechanisms underpinning Nelfinavir's anti-neoplastic activity are the induction of endoplasmic reticulum (ER) stress leading to the unfolded protein response (UPR) and the inhibition of the critical cell survival pathway, PI3K/Akt/mTOR.[4][6][7] These actions result in a cascade of events within cancer cells, including cell cycle arrest, apoptosis, and autophagy, ultimately leading to tumor growth inhibition.[1][2]

Mechanisms of Action

Nelfinavir exerts its anti-cancer effects through a multi-pronged approach, primarily targeting two critical cellular processes: protein homeostasis and cell survival signaling.

Induction of the Unfolded Protein Response (UPR)

Nelfinavir induces significant ER stress, leading to the activation of the UPR.[6][8][9] The ER is responsible for the proper folding and modification of a significant portion of the cell's proteins. An accumulation of unfolded or misfolded proteins in the ER lumen triggers the UPR, a signaling network aimed at restoring proteostasis. However, under prolonged or overwhelming stress, the UPR switches from a pro-survival to a pro-apoptotic response.

Nelfinavir's induction of the UPR is characterized by the activation of the three main ER stress sensors:

-

PERK (PKR-like endoplasmic reticulum kinase): Nelfinavir treatment leads to the phosphorylation of PERK, which in turn phosphorylates eIF2α (eukaryotic initiation factor 2 alpha).[10] This results in a global attenuation of protein synthesis to reduce the protein load on the ER, while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4 (activating transcription factor 4).[10] ATF4 upregulates genes involved in apoptosis, including CHOP (C/EBP homologous protein).[6]

-

IRE1α (Inositol-requiring enzyme 1 alpha): Upon ER stress, IRE1α oligomerizes and activates its endoribonuclease activity, leading to the unconventional splicing of XBP1 (X-box binding protein 1) mRNA. The spliced form of XBP1 is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[9]

-

ATF6 (Activating transcription factor 6): Nelfinavir can also activate ATF6, which, upon ER stress, translocates to the Golgi apparatus where it is cleaved to release its active cytosolic domain. This domain then moves to the nucleus to activate the transcription of ER chaperones and other UPR target genes.

The sustained activation of the UPR by Nelfinavir ultimately overwhelms the cell's adaptive capacity, leading to apoptosis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[11][12] Nelfinavir has been shown to effectively inhibit this pathway at multiple levels.[7][13]

-

Inhibition of Akt Phosphorylation: Nelfinavir treatment leads to a significant reduction in the phosphorylation of Akt at both Threonine 308 and Serine 473, thereby inhibiting its kinase activity.[6][7] The dephosphorylation of Akt is mediated, at least in part, by the Nelfinavir-induced UPR, which can lead to the activation of protein phosphatases that target Akt.[7]

-

Downregulation of mTOR Signaling: As a major downstream effector of Akt, the mammalian target of rapamycin (mTOR) is also inhibited by Nelfinavir.[14] This is evidenced by the decreased phosphorylation of mTOR's downstream targets, such as S6 ribosomal protein and 4E-BP1, which are critical for protein synthesis and cell cycle progression.[5][15]

By shutting down this critical survival pathway, Nelfinavir sensitizes cancer cells to apoptosis and inhibits their proliferative capacity.

Quantitative Data on Nelfinavir's Anti-Cancer Efficacy

The following tables summarize the quantitative data from preclinical studies on the efficacy of Nelfinavir against various cancer types.

Table 1: In Vitro Cytotoxicity of Nelfinavir in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / Effective Concentration (µM) | Exposure Time (h) | Assay Method | Reference |

| NCI60 Panel | Various | Mean GI50: 5.2 | Not Specified | Not Specified | [8] |

| HL60 | Promyelocytic Leukemia | ED50: 5.6-7 µg/ml (~8.4-10.5 µM) | 48 | ATP-based | [16] |

| IM9 | B-lymphoblastoid | ED50: 5.6-7 µg/ml (~8.4-10.5 µM) | 48 | ATP-based | [16] |

| Jurkat | T-cell Leukemia | ED50: 5.6-7 µg/ml (~8.4-10.5 µM) | 48 | ATP-based | [16] |

| PEO1 | High-Grade Serous Ovarian Cancer | Dose-dependent reduction in viability | 72 | Fluorescence Cytometry | [6] |

| PEO4 | High-Grade Serous Ovarian Cancer | Dose-dependent reduction in viability | 72 | Fluorescence Cytometry | [6] |

| H526 | Small-Cell Lung Cancer | Growth inhibition at 10-20 µM | 72 | Not Specified | [17] |

| H82 | Small-Cell Lung Cancer | Growth inhibition at 10-20 µM | 72 | Not Specified | [17] |

| H146 | Small-Cell Lung Cancer | Growth inhibition at 10-20 µM | 72 | Not Specified | [17] |

| H69 | Small-Cell Lung Cancer | Growth inhibition at 10-20 µM | 72 | Not Specified | [17] |

| ME-180 | Cervical Cancer | Cytotoxicity observed | Not Specified | Not Specified | [3] |

| ME-180 CPR | Cisplatin-Resistant Cervical Cancer | Cytotoxicity observed | Not Specified | Not Specified | [3] |

| LNCaP | Prostate Cancer | Growth arrest at 10 µM | 24 | Not Specified | [18] |

| PC-3 | Prostate Cancer | Downregulation of p-Akt at 10 µM | 24 | Western Blot | [18] |

| Tsc2-/- MEFs | Mouse Embryonic Fibroblasts | 16% reduction in cell number at 20 µM | 48 | Cell Quantification | [15] |

| NCI-H460 | Non-Small Cell Lung Cancer | Cell death observed at 20 µM | Not Specified | Not Specified | [15] |

| TT | Medullary Thyroid Carcinoma | Dose-dependent inhibition of viability | Not Specified | Alamar Blue | [19] |

| MZ-CRC-1 | Medullary Thyroid Carcinoma | Dose-dependent inhibition of viability | Not Specified | Alamar Blue | [19] |

Table 2: In Vivo Efficacy of Nelfinavir in Animal Tumor Models

| Cancer Type | Cell Line/Model | Animal Model | Nelfinavir Dose & Schedule | Route of Administration | Tumor Growth Inhibition | Reference |

| Non-Small Cell Lung Cancer | H157 Xenograft | BALB/c AnNCr-nu/nu mice | 50 or 100 mg/kg, daily, 5 d/wk | i.p. | Significant inhibition | [20] |

| Non-Small Cell Lung Cancer | A549 Xenograft | Not Specified | 50 mg/kg, daily | i.p. | Significant inhibition | [20] |

| Non-Small Cell Lung Cancer | H157 Xenograft | BALB/c AnNCr-nu/nu mice | 100 mg/kg, daily, 5 d/wk | Gavage | Significant inhibition | [20] |

| Non-Small Cell Lung Cancer | H157 Xenograft | Athymic NCr-nu/nu mice | 50 mg/kg (in combination with chloroquine) | Not Specified | ~75% reduction | [21][22] |

| Non-Small Cell Lung Cancer | A549 Xenograft | Athymic NCr-nu/nu mice | 50 mg/kg (in combination with chloroquine) | Not Specified | ~85% reduction | [21][22] |

| Small-Cell Lung Cancer | LX48 PDX | NOD/SCID mice | Not Specified | Not Specified | Inhibition of tumor growth | [1][17] |

| Small-Cell Lung Cancer | LX44 PDX | NOD/SCID mice | Not Specified | Not Specified | Inhibition of tumor growth | [1][17] |

| Cervical Cancer | ME-180 Xenograft | Nude mice | 250 mg/kg, daily | Gavage | Slowed tumor growth | [3] |

| Cervical Cancer | ME-180 CPR Xenograft | Nude mice | 250 mg/kg, daily | Gavage | Slowed tumor growth | [3] |

| Cervical Cancer | HeLa Xenograft | Ncr-nu/nu mice | 10 mg/kg (as a radiosensitizer) | i.v. | Enhanced tumor suppression with radiation | [23] |

| Prostate Cancer | PC-3 Xenograft | Not Specified | Not Specified | Not Specified | No significant increase in tumor growth time | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effects of Nelfinavir.

Cell Viability Assay (ATP-based)

This protocol is adapted from methods used to assess the cytotoxic effects of Nelfinavir.[16]

-

Cell Seeding:

-

Plate cells in a 96-well flat-bottomed plate at a density of 5,000 cells per well in a total volume of 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Nelfinavir Treatment:

-

Prepare a stock solution of Nelfinavir mesylate in DMSO.

-

Prepare serial dilutions of Nelfinavir in culture medium to achieve the desired final concentrations (e.g., 0-20 µM).

-

Remove the medium from the wells and add 100 µL of the Nelfinavir-containing medium or vehicle control (medium with the same concentration of DMSO) to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

-

ATP Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the Nelfinavir concentration to determine the IC50 value.

-

Western Blot Analysis for UPR and PI3K/Akt/mTOR Pathways

This protocol outlines the steps for detecting changes in key proteins of the UPR and PI3K/Akt/mTOR pathways following Nelfinavir treatment.[6][7]

-

Cell Lysis and Protein Quantification:

-

Seed cells in 6-well plates and treat with Nelfinavir at the desired concentrations and for the specified duration.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C. Recommended primary antibodies include:

-

UPR Pathway: p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, GRP78, IRE1α, XBP1s.

-

PI3K/Akt/mTOR Pathway: p-Akt (Ser473), p-Akt (Thr308), Akt, p-mTOR, mTOR, p-S6, S6.

-

Loading Control: β-actin or GAPDH.

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Animal Tumor Xenograft Model

This protocol describes a general procedure for establishing and treating tumor xenografts in mice to evaluate the in vivo efficacy of Nelfinavir.[3][17][23]

-

Animal Housing and Ethics:

-

Use immunodeficient mice (e.g., nude, NOD/SCID).

-

House the animals in a pathogen-free environment with ad libitum access to food and water.

-

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

-

Tumor Cell Implantation:

-

Harvest cancer cells from culture and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).

-

Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

-

-

Tumor Growth Monitoring and Treatment Initiation:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Nelfinavir Administration:

-

Prepare Nelfinavir for oral gavage by suspending it in a suitable vehicle (e.g., 50% PEG in water).

-

Administer Nelfinavir daily at the desired dose (e.g., 50-250 mg/kg).

-

The control group should receive the vehicle only.

-

-

Efficacy Evaluation and Endpoint:

-

Continue to monitor tumor volume and body weight throughout the study.

-

The primary endpoint is typically tumor growth inhibition.

-

At the end of the study (e.g., after 21 days of treatment or when tumors reach a predetermined size), euthanize the mice.

-

Excise the tumors for further analysis, such as Western blotting or immunohistochemistry, to assess target modulation.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Nelfinavir and a typical experimental workflow.

Nelfinavir-Induced Unfolded Protein Response (UPR) Signaling Pathway

Caption: Nelfinavir-induced Unfolded Protein Response (UPR) signaling pathway.

Nelfinavir Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Caption: Nelfinavir's inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Evaluating Nelfinavir's Anti-Cancer Effects

Caption: A typical experimental workflow for investigating Nelfinavir.

Conclusion and Future Directions

Nelfinavir presents a compelling case for drug repurposing in oncology. Its well-defined mechanisms of action, centered on the induction of the UPR and inhibition of the PI3K/Akt/mTOR pathway, provide a strong rationale for its use in various cancer types. The quantitative data from preclinical studies demonstrate its potent cytotoxic and tumor-inhibitory effects, both as a single agent and in combination with other therapies.

The detailed experimental protocols and visual aids provided in this guide are intended to facilitate further research into Nelfinavir's therapeutic potential. Future studies should focus on:

-

Combination Therapies: Investigating synergistic effects of Nelfinavir with other chemotherapeutic agents, targeted therapies, and radiation.

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to Nelfinavir treatment.

-

Clinical Trials: Well-designed clinical trials are needed to translate the promising preclinical findings into effective cancer therapies for patients.

The continued exploration of Nelfinavir's non-HIV applications holds significant promise for expanding the arsenal of anti-cancer therapeutics.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. researchgate.net [researchgate.net]

- 3. Nelfinavir is effective against human cervical cancer cells in vivo: a potential treatment modality in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nelfinavir - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nelfinavir, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Treatment with the HIV protease inhibitor nelfinavir triggers the unfolded protein response and may overcome proteasome inhibitor resistance of multiple myeloma in combination with bortezomib: a phase I trial (SAKK 65/08) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]